1-[4-(3-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3-Methylphenoxy Group: This step involves the reaction of the benzodiazole core with 3-methylphenol, often using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine.
Incorporation of the Morpholin-4-ylmethyl Group: This is typically done through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Known for its antifungal and antiparasitic activities.
2-Phenylbenzimidazole: Used in sunscreen formulations for its UV-absorbing properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Uniqueness
1-[4-(3-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholin-4-ylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C23H29N3O2/c1-19-7-6-8-20(17-19)28-14-5-4-11-26-22-10-3-2-9-21(22)24-23(26)18-25-12-15-27-16-13-25/h2-3,6-10,17H,4-5,11-16,18H2,1H3 |
InChI Key |
NIVRGINHFFEGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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